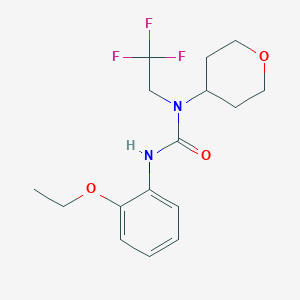

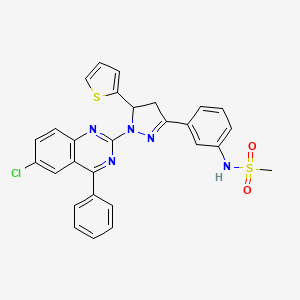

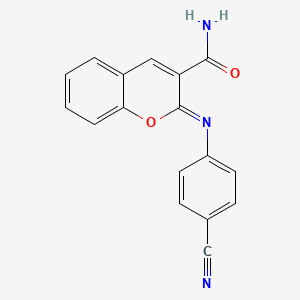

1-(4-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9. The purity is usually 95%.

BenchChem offers high-quality 1-(4-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chlorinated Compounds in Environmental Science

Studies on chlorinated solvents, such as those including chlorophenyl groups, have shown their significant environmental and health impacts. Occupational exposure to chlorinated aliphatic solvents has been associated with adverse health effects, highlighting the importance of understanding these compounds' behaviors and effects for safety and environmental protection measures (Ruder, 2006).

Methane and Methanotrophs in Biotechnology

The study of methane and methanotrophs (bacteria that consume methane as their carbon source) showcases the potential biotechnological applications of methanotrophic bacteria. These applications include producing single-cell proteins, biopolymers, and other valuable products, demonstrating the wide range of uses for methane-utilizing organisms in scientific research and biotechnology (Strong et al., 2015).

Enzymatic Degradation of Organic Pollutants

The enzymatic approach to the remediation or degradation of organic pollutants, including those containing chlorophenyl groups, has been explored due to its efficiency and environmental friendliness. Specific enzymes, in the presence of redox mediators, can enhance the degradation efficiency of recalcitrant compounds, providing a promising avenue for treating industrial effluents and mitigating pollution (Husain & Husain, 2007).

Methane in Plant Physiology

Research on the role of methane in plant physiology suggests that methane might play a role in enhancing plant tolerance against abiotic stresses, such as salinity, drought, and heavy metal exposure. This area of study opens up new perspectives on the interactions between chemical compounds and biological systems, potentially leading to advancements in agriculture and plant science (Li et al., 2019).

Novel Pathways of Methane Production and Emission

The discovery of direct methane production and emission pathways by eukaryotes, including plants, animals, and fungi, underlines the complexity of the global methane cycle and its implications for climate science and ecology. This research highlights the importance of understanding chemical processes in various biological contexts to address global challenges like climate change (Liu et al., 2015).

properties

IUPAC Name |

1-(4-chlorophenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c1-2-19(23)22-11-3-4-15-7-10-17(12-18(15)22)21-26(24,25)13-14-5-8-16(20)9-6-14/h5-10,12,21H,2-4,11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHDXOWPSBIRDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

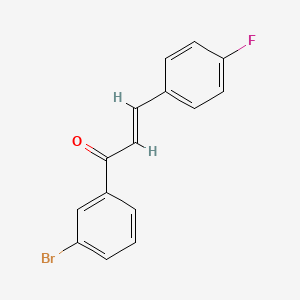

![N-(4-methoxyphenyl)-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2393123.png)

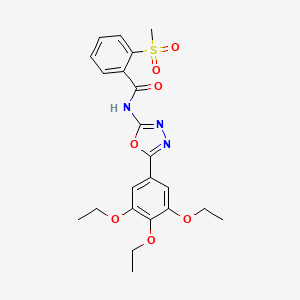

![4-[(2-Methylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B2393134.png)

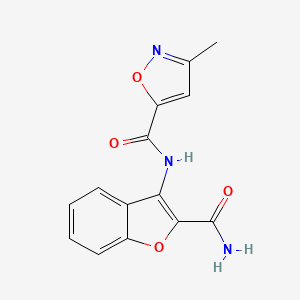

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2393135.png)

![N-(2,3-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2393140.png)

![ethyl 6-ethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2393141.png)